Sulfure d'oméprazole-d3

Vue d'ensemble

Description

Omeprazole-d3 Sulfide is a deuterium-labeled derivative of omeprazole sulfide, which is a metabolite of omeprazole. Omeprazole is a widely used proton pump inhibitor for the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders. The deuterium labeling in Omeprazole-d3 Sulfide makes it a valuable compound for scientific research, particularly in pharmacokinetic studies where it serves as a stable isotope tracer .

Applications De Recherche Scientifique

Pharmacokinetic Studies

Omeprazole-d3 sulfide is extensively used as a stable isotope tracer in pharmacokinetic studies. Its unique labeling allows researchers to track the metabolism and distribution of omeprazole sulfide within biological systems. This capability is crucial for understanding how the drug behaves in different physiological environments and can inform dosing strategies and therapeutic efficacy.

Drug Development

The compound is investigated for its potential therapeutic applications, particularly in developing new proton pump inhibitors. By studying the mechanisms and effects of omeprazole-d3 sulfide, researchers aim to identify novel compounds that may offer improved efficacy or reduced side effects compared to existing medications.

Biochemical Research

In biochemical studies, omeprazole-d3 sulfide aids in elucidating the pathways and mechanisms by which proton pump inhibitors exert their effects. This includes exploring interactions with enzymes such as H+/K+-ATPase, which plays a critical role in gastric acid secretion.

Analytical Chemistry

Omeprazole-d3 sulfide serves as an internal standard in mass spectrometry for quantifying omeprazole sulfide levels in various samples. Its stable isotope nature enhances the accuracy of measurements, providing reliable data for research and clinical studies.

Case Study 1: Metabolite Profiling

A study conducted on mice involved administering omeprazole and its stable isotope (D3–omeprazole) to identify novel metabolites. Various administration routes (intraperitoneal, intravenous, oral) were used to evaluate differences in metabolite profiles across brain and plasma samples. A total of 17 metabolites were identified, highlighting the compound's utility in understanding central nervous system-related effects .

Case Study 2: Pharmacological Effects

Research has documented the pharmacological effects of omeprazole-d3 sulfide, particularly its role as a proton pump inhibitor. The compound irreversibly inhibits gastric acid secretion by forming covalent bonds with the H+/K+-ATPase enzyme. This mechanism is essential for treating conditions like gastroesophageal reflux disease and peptic ulcers .

Case Study 3: Toxicogenetic Impacts

Investigations into the toxicogenetic impacts of omeprazole have revealed potential adverse effects associated with long-term use. These include atrophic gastritis and vitamin B12 deficiencies. Understanding these risks is crucial for developing safer therapeutic protocols .

Mécanisme D'action

Target of Action

Omeprazole-d3 Sulfide, also known as Omeprazole Sulfide-D3, is a deuterium-labeled compound derived from Omeprazole Sulfide . The primary target of this compound is the H+/K±ATPase enzyme in gastric parietal cells . This enzyme, also known as the proton pump, is responsible for the final step in the production of gastric acid in the stomach .

Mode of Action

Omeprazole-d3 Sulfide functions as a proton pump inhibitor (PPI) . It effectively inhibits the H+/K±ATPase enzyme, thereby reducing the secretion of gastric acid . This mechanism closely resembles that of Omeprazole Sulfide .

Biochemical Pathways

The inhibition of the H+/K±ATPase enzyme disrupts the gastric acid secretion process, leading to an increase in gastric pH . This can discourage the growth of certain bacteria such as H. pylori . Additionally, Omeprazole has been found to modulate the lysosomal transport pathway .

Pharmacokinetics

It’s known that omeprazole, the parent compound, has a bioavailability between 35-76% . It’s metabolized in the liver and excreted via urine and bile . As a deuterium-labeled compound, Omeprazole-d3 Sulfide is often used as a tracer in pharmacokinetic studies to track the metabolism and distribution of Omeprazole Sulfide .

Result of Action

The inhibition of gastric acid secretion by Omeprazole-d3 Sulfide leads to a decrease in stomach acidity . This makes it an effective treatment option for gastroesophageal reflux disease (GERD) and other acid-related disorders . On a molecular level, Omeprazole has been shown to inhibit proliferation and modulate autophagy in certain cancer cells .

Analyse Biochimique

Biochemical Properties

Omeprazole-d3 Sulfide functions as a proton pump inhibitor, effectively inhibiting the H+/K±ATPase enzyme in gastric parietal cells . This interaction reduces the secretion of gastric acid . By inhibiting this enzyme, Omeprazole-d3 Sulfide can decrease stomach acidity, making it an effective treatment option not only for GERD but also for other acid-related disorders .

Cellular Effects

The cellular effects of Omeprazole-d3 Sulfide are primarily related to its role as a proton pump inhibitor. It inhibits the H+/K±ATPase enzyme in gastric parietal cells, reducing the secretion of gastric acid . This mechanism enables Omeprazole-d3 Sulfide to decrease stomach acidity, which can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Omeprazole-d3 Sulfide closely resembles that of omeprazole sulfide . It functions as a proton pump inhibitor, effectively inhibiting the H+/K±ATPase enzyme in gastric parietal cells . This inhibition is achieved by forming a covalent bond with the enzyme, leading to irreversible inhibition .

Temporal Effects in Laboratory Settings

The effects of Omeprazole-d3 Sulfide over time in laboratory settings have been observed in various studies. For instance, administering Omeprazole-d3 Sulfide to mice resulted in the identification of several new metabolites of omeprazole . These metabolites were observed to be different from each administration route or each matrix (brain or plasma) .

Dosage Effects in Animal Models

In dogs and horses, a single dose of Omeprazole-d3 Sulfide inhibits acid secretion for 3–4 days, despite a relatively short plasma elimination half-life . This is due to the drug’s accumulation in the parietal cell canaliculi and the irreversible nature of proton pump inhibition .

Metabolic Pathways

Omeprazole-d3 Sulfide is involved in the metabolic pathway of omeprazole, a widely used proton pump inhibitor . By utilizing Omeprazole-d3 Sulfide, researchers can track the metabolism and distribution of omeprazole sulfide in the body, providing valuable insights into the drug’s pharmacokinetic properties .

Transport and Distribution

Omeprazole-d3 Sulfide is transported and distributed within cells and tissues as part of its role as a proton pump inhibitor . It is preferentially concentrated in parietal cells where it forms a covalent linkage with H+/K±ATPase, which it irreversibly inhibits .

Subcellular Localization

The subcellular localization of Omeprazole-d3 Sulfide is primarily in the parietal cells of the stomach, where it inhibits the H+/K±ATPase enzyme . This enzyme is located in the cytoplasmic tubular membranes of the parietal cells . The drug accumulates in the parietal cell canaliculi, leading to the irreversible inhibition of the proton pump .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Omeprazole-d3 Sulfide involves the deuteration of omeprazole sulfideOne common method involves the use of deuterated reagents and solvents under controlled conditions to achieve the desired level of deuteration .

Industrial Production Methods: Industrial production of Omeprazole-d3 Sulfide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation using deuterium gas and deuterated solvents are employed to achieve efficient deuteration .

Analyse Des Réactions Chimiques

Types of Reactions: Omeprazole-d3 Sulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide form.

Substitution: Substitution reactions can occur at the benzimidazole ring or the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products:

Oxidation: Formation of omeprazole sulfone and other oxidized derivatives.

Reduction: Regeneration of omeprazole sulfide from its oxidized forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Omeprazole: The parent compound, widely used as a proton pump inhibitor.

Esomeprazole: The S-enantiomer of omeprazole, with improved pharmacokinetic properties.

Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.

Pantoprazole: A proton pump inhibitor with a different substitution pattern on the benzimidazole ring.

Uniqueness: Omeprazole-d3 Sulfide is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in pharmacokinetic studies. This makes it a valuable tool in scientific research, particularly in the study of drug metabolism and distribution .

Activité Biologique

Omeprazole-d3 sulfide is a stable isotope-labeled derivative of omeprazole, primarily used in pharmacokinetic studies and metabolic profiling. This compound exhibits significant biological activity, particularly in the context of gastric acid suppression and potential neuropharmacological effects. This article explores the biological activity of omeprazole-d3 sulfide, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Omeprazole-d3 sulfide functions primarily as a proton pump inhibitor (PPI), similar to its parent compound, omeprazole. The main mechanisms include:

- Inhibition of H+-K+-ATPase : Omeprazole-d3 sulfide forms a covalent bond with the H+-K+-ATPase enzyme, irreversibly inhibiting gastric acid secretion. This mechanism is crucial for treating conditions like peptic ulcer disease and gastroesophageal reflux disease (GERD) .

- Antioxidant Activity : Studies indicate that omeprazole derivatives may exert antioxidant effects by reducing lipid peroxidation and activating heat shock proteins (HSP70), which play a role in cellular protection against stress .

- Modulation of CYP Enzymes : The metabolism of omeprazole is significantly influenced by cytochrome P450 enzymes, particularly CYP2C19. Variations in these enzymes can affect the pharmacokinetics and efficacy of omeprazole-d3 sulfide .

Pharmacological Effects

The biological activity of omeprazole-d3 sulfide encompasses various pharmacological effects:

- Gastroprotective Effects :

-

Neuropharmacological Activity :

- Research involving the administration of omeprazole and its isotopic counterpart has revealed potential central nervous system (CNS) effects, suggesting that metabolites may influence brain function .

- The identification of novel metabolites in brain tissues indicates possible neuroprotective properties, although further studies are needed to elucidate these effects fully .

Table 1: Summary of Key Pharmacological Studies on Omeprazole-d3 Sulfide

Safety and Toxicogenetic Considerations

While omeprazole-d3 sulfide is generally considered safe when used as directed, there are some concerns regarding its long-term use:

Propriétés

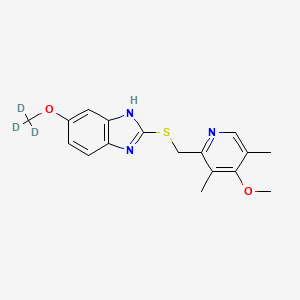

IUPAC Name |

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-(trideuteriomethoxy)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-10-8-18-15(11(2)16(10)22-4)9-23-17-19-13-6-5-12(21-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURCIPRUUASYLR-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)SCC3=NC=C(C(=C3C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662161 | |

| Record name | 2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-6-[(~2~H_3_)methyloxy]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922730-98-1 | |

| Record name | 2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-6-[(~2~H_3_)methyloxy]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 922730-98-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.